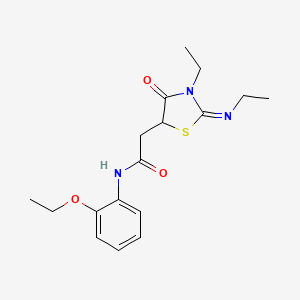

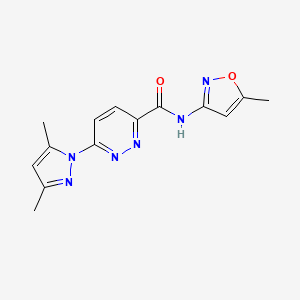

![molecular formula C11H18ClNO B2801720 Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride CAS No. 1909348-14-6](/img/structure/B2801720.png)

Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C11H18ClNO . The InChI code for this compound is 1S/C9H13NO.ClH/c1-8-4-2-3-5-9 (8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of this compound is 215.72 .Applications De Recherche Scientifique

Hydrogel Formation for Drug Delivery

Karimi et al. (2018) designed and synthesized tris(2-(2-formylphenoxy)ethyl)amine as a multi-functional cross-linker for chitosan hydrogels. These hydrogels exhibited pH- and thermo-responsive swelling behavior and were studied for their controlled drug release properties. Such hydrogels could significantly advance targeted drug delivery and bioavailability enhancement (Karimi et al., 2018).

Synthesis of Novel Organic Compounds

Piekarska-Bartoszewicz and Tcmeriusz (1993) explored the use of amino acid methyl, ethyl, or benzyl esters as amination agents in reactions, leading to the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose. This work highlights the compound's role in the innovative synthesis of biologically relevant molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Genotoxic Impurity Control in Pharmaceutical Synthesis

Yang et al. (2009) discussed controlling ethyl chloride and methyl chloride genotoxins formed during the preparation of amine hydrochloride salts from ethanol and methanol solutions. This research is crucial for ensuring the safety and efficacy of pharmaceutical compounds (Yang et al., 2009).

Ethylene Oligomerization Catalysis

Ngcobo and Ojwach (2017) reported on nickel(II) complexes with chelated NˆO (imino/amino)phenol acting as catalysts in ethylene oligomerization reactions. The study contributes to the development of more efficient catalysts for industrial polymerization processes (Ngcobo & Ojwach, 2017).

Investigation of Aromatic Amine Derivatives as Corrosion Inhibitors

Boughoues et al. (2020) synthesized amine derivative compounds and investigated their corrosion inhibition performance on mild steel in HCl medium. The study demonstrates the potential of these compounds in protecting industrial materials from corrosion, highlighting the practical applications of ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride derivatives (Boughoues et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-2-(2-methylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZZJLJCEZFUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC=C1C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

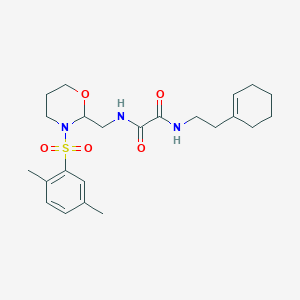

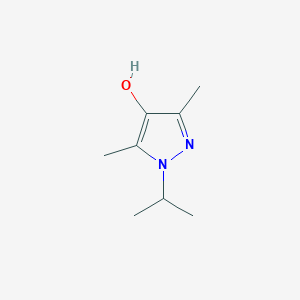

![2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2801637.png)

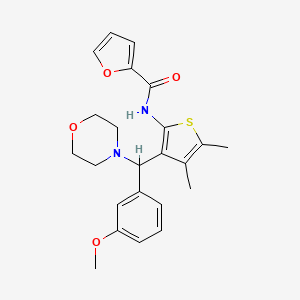

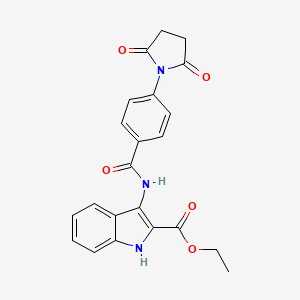

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)

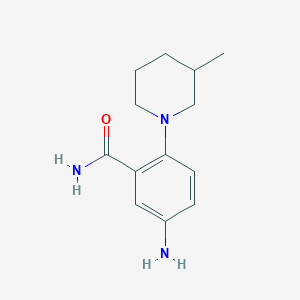

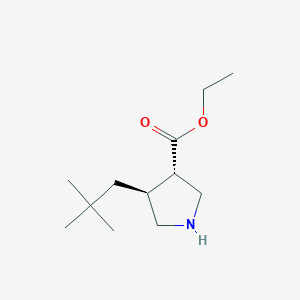

![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)

![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2801653.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)

![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)